[2-(Hexyloxy)phenyl]methanol
Description
[2-(Hexyloxy)phenyl]methanol is a benzyl alcohol derivative with a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted at the ortho position (C-2) with a hexyloxy (-O-C₆H₁₃) group. Its molecular formula is C₁₃H₂₀O₂, and its molecular weight is 208.30 g/mol. The hexyloxy group imparts lipophilicity, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents. This compound is structurally analogous to other aryl methanols but distinct due to its long-chain alkoxy substituent, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
(2-hexoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,14H,2-4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYXSRGRDHBQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290527 | |
| Record name | [2-(hexyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-71-1 | |
| Record name | NSC69128 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2-(hexyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(Hexyloxy)phenyl]methanol with structurally related aryl methanols:
Key Findings:
Lipophilicity: The hexyloxy group in [2-(Hexyloxy)phenyl]methanol enhances its hydrophobicity compared to methoxy or smaller alkoxy derivatives (e.g., 2-Methoxyphenethyl Alcohol). This property may favor its use in lipid-based formulations or as a surfactant .
Synthetic Routes: Similar to other aryl methanols, [2-(Hexyloxy)phenyl]methanol can be synthesized via Williamson ether synthesis or nucleophilic substitution, followed by reduction of a carbonyl intermediate .
Safety : Handling precautions for benzyl alcohol derivatives (e.g., ventilation, protective equipment) apply, as inferred from safety data sheets of related compounds .
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